Ethylhexadecyldimethylammonium 5-chloro-2-(2,4-dichlorophenoxy)phenolate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethylhexadecyldimethylammonium 5-chloro-2-(2,4-dichlorophenoxy)phenolate involves a multi-step process. The initial step typically includes the preparation of the quaternary ammonium compound, ethylhexadecyldimethylammonium, through the reaction of hexadecylamine with ethyl bromide under basic conditions . The subsequent step involves the reaction of this quaternary ammonium compound with 5-chloro-2-(2,4-dichlorophenoxy)phenol under controlled conditions to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and continuous monitoring of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
Ethylhexadecyldimethylammonium 5-chloro-2-(2,4-dichlorophenoxy)phenolate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, due to the presence of halogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated phenols, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Ethylhexadecyldimethylammonium 5-chloro-2-(2,4-dichlorophenoxy)phenolate has a wide range of scientific research applications:
Mechanism of Action
The antimicrobial action of Ethylhexadecyldimethylammonium 5-chloro-2-(2,4-dichlorophenoxy)phenolate is primarily due to its ability to disrupt microbial cell membranes. The quaternary ammonium group interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis . This disruption affects various molecular targets and pathways within the microbial cells, leading to their death .
Comparison with Similar Compounds
Similar Compounds
Triclosan: Another antimicrobial agent with a similar structure and function.
Benzalkonium Chloride: A widely used disinfectant and antiseptic.
Uniqueness
Ethylhexadecyldimethylammonium 5-chloro-2-(2,4-dichlorophenoxy)phenolate is unique due to its specific combination of quaternary ammonium and chlorinated phenol groups, which confer both high antimicrobial efficacy and stability . This makes it particularly effective in various applications compared to similar compounds .
Properties
CAS No. |
94158-09-5 |
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Molecular Formula |
C32H50Cl3NO2 |
Molecular Weight |
587.1 g/mol |
IUPAC Name |
5-chloro-2-(2,4-dichlorophenoxy)phenolate;ethyl-hexadecyl-dimethylazanium |
InChI |
InChI=1S/C20H44N.C12H7Cl3O2/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(3,4)6-2;13-7-1-3-11(9(15)5-7)17-12-4-2-8(14)6-10(12)16/h5-20H2,1-4H3;1-6,16H/q+1;/p-1 |
InChI Key |
FHTZEIBBQYAKQS-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)CC.C1=CC(=C(C=C1Cl)[O-])OC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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